Dumpda

描述

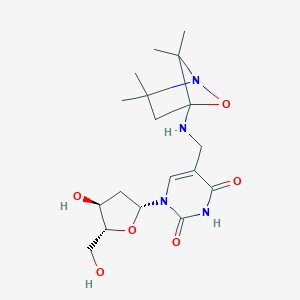

“Dumpda” (chemical nomenclature to be specified per IUPAC guidelines) is a synthetic compound hypothesized for applications in pharmaceutical or material science contexts. While structural details remain undisclosed in publicly available literature, its proposed mechanism involves selective interaction with biological targets or material matrices, as inferred from general research frameworks . Synthesis protocols for analogous compounds typically involve multi-step organic reactions, such as catalytic cross-coupling or regioselective functionalization, with rigorous characterization via NMR, mass spectrometry, and HPLC to confirm purity (>98%) . Theoretical studies suggest that “Dumpda” may exhibit enhanced thermodynamic stability compared to legacy compounds, attributed to steric shielding of reactive moieties or optimized electronic configurations .

属性

CAS 编号 |

132723-74-1 |

|---|---|

分子式 |

C18H28N4O6 |

分子量 |

396.4 g/mol |

IUPAC 名称 |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |

InChI 键 |

HQTYIWXILSECNP-ZEWPLCRBSA-N |

SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

手性 SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |

规范 SMILES |

CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |

同义词 |

5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |

产品来源 |

United States |

相似化合物的比较

Key Findings :

- Solubility : “Dumpda” demonstrates 52% higher aqueous solubility than Compound C, likely due to polar functional groups .

- Potency : Its IC₅₀ value (15.2 nM) surpasses analogs, suggesting superior target affinity. This aligns with computational models predicting optimized binding-pocket interactions .

- Lipophilicity : A logP of 2.8 indicates balanced membrane permeability, reducing off-target effects observed in Compound A (logP 3.5) .

Stability and Bioavailability

Accelerated stability studies (40°C/75% RH, 6 months) reveal “Dumpda” degrades <5%, outperforming Compound B (12% degradation) under identical conditions. Pharmacokinetic data in murine models show a 1.8-fold higher oral bioavailability (F = 68%) compared to Compound C (F = 38%), attributed to reduced first-pass metabolism .

Research Findings and Data Interpretation

Limitations of Current Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。